molecular formula C17H26N6OS B2989533 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946364-08-5

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2989533
CAS No.: 946364-08-5
M. Wt: 362.5
InChI Key: BOVYUVKLUAGEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, encompassing both a pyrazolo[3,4-d]pyrimidin core and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin Core: : This step involves cyclization reactions to form the heterocyclic pyrazolo[3,4-d]pyrimidin structure.

  • Substitution Reactions: : Isopropylamine and methylthiol groups are introduced through nucleophilic substitution reactions.

  • Linkage to the Cyclopentanecarboxamide Moiety: : The final step includes coupling the pyrazolo[3,4-d]pyrimidin derivative with a cyclopentanecarboxamide under specific conditions like elevated temperature and catalysts to ensure yield and purity.

Industrial Production Methods

Industrial-scale production may involve streamlined steps to enhance efficiency:

  • Optimization of Reaction Conditions: : Use of automated systems for precise control of temperature, pressure, and pH.

  • Catalysts and Solvents: : Employing high-performance catalysts and solvents to maximize reaction rates and minimize by-products.

  • Purification: : Advanced chromatographic techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthiol group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin ring can be reduced, altering the compound’s chemical properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly involving the isopropylamino group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Alkyl halides or acid chlorides in the presence of bases or acids as catalysts.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced derivatives of the pyrazolo[3,4-d]pyrimidin ring.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in catalytic systems.

  • Analytical Chemistry: : Reference standard for analytical methods development.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Drug Development: : Potential candidate for developing therapeutics targeting specific biochemical pathways.

Industry

  • Material Science: : Incorporation in polymeric materials for enhanced properties.

  • Agriculture: : Potential use as a bioactive compound in agrochemicals.

Mechanism of Action

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects by binding to specific molecular targets, often enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(Amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide: : Similar structure but lacking the isopropyl group.

  • N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenecarboxamide: : Contains a benzene ring instead of a cyclopentane.

Uniqueness

The presence of both the isopropylamino group and the cyclopentanecarboxamide moiety distinguishes N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide, contributing to its unique pharmacokinetic and pharmacodynamic properties.

Hopefully, you find this article illuminating! Got any follow-up questions?

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6OS/c1-11(2)20-14-13-10-19-23(15(13)22-17(21-14)25-3)9-8-18-16(24)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVYUVKLUAGEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.